molecular formula C16H17N5S B14463031 Guanidine, 1-ethyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- CAS No. 71080-10-9

Guanidine, 1-ethyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-

Katalognummer: B14463031
CAS-Nummer: 71080-10-9
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: QNJZKUSPDWJXST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, 1-ethyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with cyanamides or thioureas under specific conditions. For this compound, a multi-step synthesis might be required, involving:

    Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thiazole ring: This can be done through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

    Coupling of the rings: The final step involves coupling the quinoline and thiazole rings with the guanidine moiety, possibly through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Guanidine derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.

    Reduction: Reduction reactions can convert guanidines to amines.

    Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of guanidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, guanidine compounds might inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Guanidine, 1-ethyl-2-(2-methyl-4-quinolyl)-3-(2-pyridyl)-
  • Guanidine, 1-ethyl-2-(2-methyl-4-quinolyl)-3-(2-imidazolyl)-

Uniqueness

The uniqueness of Guanidine, 1-ethyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- lies in its specific structural features, such as the combination of quinoline and thiazole rings, which may confer unique biological activities and chemical reactivity compared to other guanidine derivatives.

Eigenschaften

CAS-Nummer

71080-10-9

Molekularformel

C16H17N5S

Molekulargewicht

311.4 g/mol

IUPAC-Name

2-ethyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C16H17N5S/c1-3-17-15(21-16-18-8-9-22-16)20-14-10-11(2)19-13-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H2,17,18,19,20,21)

InChI-Schlüssel

QNJZKUSPDWJXST-UHFFFAOYSA-N

Kanonische SMILES

CCN=C(NC1=CC(=NC2=CC=CC=C21)C)NC3=NC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.